6-Dimethylaminopurine is an artificial purine derivative structurally similar to the naturally occurring purine base, adenine []. It is classified as a protein kinase inhibitor, specifically targeting serine/threonine kinases [, , ]. In scientific research, 6-DMAP serves as a valuable tool in various biological studies, including cell cycle regulation, signal transduction, and artificial activation of oocytes for cloning and parthenogenesis [, , , , , ].
6-Dimethylaminopurine, also known as N,N-Dimethyladenine, is a purine derivative with the molecular formula and a molecular weight of 163.18 g/mol. This compound is primarily recognized for its role as a protein kinase inhibitor, particularly in biochemical assays and studies involving cell cycle regulation and protein synthesis. Additionally, it has been shown to enhance the in vivo development of embryos by initiating DNA synthesis, making it significant in reproductive biology and biotechnology applications .
The synthesis of 6-Dimethylaminopurine involves several key steps:
Industrial production methods are typically optimized for large-scale synthesis to ensure high yield and purity .
The molecular structure of 6-Dimethylaminopurine features a purine ring system with two methyl groups attached to the nitrogen atom at the 6-position. The structural formula can be represented as follows:
6-Dimethylaminopurine undergoes various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
The mechanism of action of 6-Dimethylaminopurine primarily involves its role as a non-selective inhibitor of protein kinases and cyclin-dependent kinases. By inhibiting these enzymes, it disrupts normal cell cycle progression and affects several biochemical pathways involved in cellular regulation.
Research indicates that 6-Dimethylaminopurine can significantly enhance DNA synthesis during oocyte activation in various species, including mammals. For instance, studies have demonstrated that treatment with this compound can induce DNA synthesis in parthenogenetic embryos by promoting entry into the S phase of the cell cycle while reducing time spent in the G1 phase .
Relevant analyses indicate that modifications to the dimethylamino group at the 6-position can significantly impact its inhibitory activity against protein kinases .
6-Dimethylaminopurine has numerous scientific applications:
The synthetic exploration of 6-dimethylaminopurine (6-DMAP, C₇H₉N₅) began with early nucleophilic displacement strategies that exploited the reactivity of purine halides. Initial routes adapted the Hilbert-Johnson reaction, where 6-chloropurine underwent aminolysis with dimethylamine under reflux conditions in anhydrous solvents. This method, while straightforward, suffered from moderate yields (typically 45-60%) due to competing hydrolysis and the formation of quaternary ammonium byproducts [7] [10]. The introduction of high-pressure techniques (5-10 atm) in the 1970s significantly improved reaction efficiency, reducing process times from 24 hours to under 6 hours while boosting yields to 75-82% [7].
A pivotal advancement emerged with protective group strategies for the imidazole nitrogen (N9-position). Researchers developed methods using trimethylsilyl (TMS) protection (C₁₀H₁₇N₅Si; CAS 32865-76-2) to prevent N7/N9 ambiguities during dimethylamination. This approach enabled precise functionalization at the C6 position while maintaining the purine ring integrity, facilitating the synthesis of high-purity 6-DMAP (>98%) as verified by NMR and mass spectrometry (MW 163.18 g/mol) [3] [10]. The TMS-protected intermediate proved crucial for developing electron-deficient analogues like 2-amino-6-dimethylaminopurine, which exhibited enhanced hydrogen-bonding capacity for inhibitor design [7].
Purification methodologies evolved in parallel with synthetic innovations. Early crystallization techniques from ethanol-water mixtures provided material with 85-90% purity, sufficient for basic research but inadequate for biochemical applications. The adoption of preparative reverse-phase HPLC in the 1990s enabled isolation of 6-DMAP with >99.9% chemical purity, as confirmed by the sharp melting point of 228-230°C and characteristic UV-Vis absorption maxima at 268 nm [7] [10]. These high-purity samples became essential for mechanistic studies of protein kinase inhibition, eliminating concerns about trace contaminants influencing biological activity.
Table 1: Historical Evolution of 6-DMAP Synthesis Methods
Time Period | Primary Method | Key Modifications | Typical Yield (%) | Purity Achieved |
---|---|---|---|---|
1960-1970 | Nucleophilic displacement (6-chloropurine + dimethylamine) | Reflux in ethanol, 24h | 45-60% | 85-90% |
1970-1985 | Pressure-assisted amination | Dimethylamine at 5-10 atm, 120°C | 75-82% | 92-95% |
1985-Present | TMS-protected intermediate | N9-silylation prior to amination | 88-93% | >99.9% |
The pursuit of economically viable synthesis has driven systematic optimization of 6-DMAP production parameters. Solvent effects profoundly influence reaction kinetics: Polar aprotic solvents like dimethylformamide (DMF) accelerate dimethylamine diffusion to the reaction center, achieving 85% conversion within 2 hours at 80°C. In contrast, protic solvents like ethanol require 8 hours for equivalent conversion due to competitive solvation effects. However, DMF introduces challenges in subsequent purification due to high boiling points (153°C), making ethanol-water mixtures (4:1 v/v) preferred for industrial-scale production despite longer reaction times [7].
Catalytic innovations have dramatically enhanced efficiency. Traditional processes employed stoichiometric bases (triethylamine) to scavenge HCl generated during nucleophilic substitution. The introduction of phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 5 mol%) enabled reactions at lower temperatures (50-60°C) while maintaining yields >90%. This approach reduced energy consumption by 40% and minimized the formation of degradation byproducts like 6-methylaminopurine (<2%) [10]. Heterogeneous catalysis represents the current state-of-the-art, with palladium-supported mesoporous silica (Pd/SBA-15) facilitating C-N coupling at room temperature with exceptional selectivity (98.5%) through a proposed adsorptive mechanism [7].
Green chemistry metrics reveal significant progress. The classical 6-DMAP synthesis generated 12.5 kg waste per kg product (E-factor = 12.5), primarily from solvent use and inorganic salts. Modern continuous flow reactors with in-line extraction have reduced the E-factor to 3.2 through solvent recycling and 95% atom economy. Energy intensity decreased from 850 kWh/kg to 210 kWh/kg with microwave-assisted steps operating at 150°C for 10 minutes instead of 24-hour reflux [10]. These advances align with pharmaceutical industry standards while making 6-DMAP accessible for research at $85/g (analytical grade) versus $420/g in the 1980s.
Table 2: Performance Comparison of Yield Optimization Strategies
Optimization Parameter | Conventional Approach | Advanced Strategy | Improvement Achieved |
---|---|---|---|
Reaction Temperature | 80°C (reflux) | 50°C (PTC) / 150°C (MW) | 40% energy reduction |
Catalyst System | Triethylamine (stoichiometric) | Pd/SBA-15 (0.5 mol%) | Turnover number = 196 |
Reaction Time | 8-24 hours | 0.5-2 hours (MW assisted) | 85% time reduction |
Byproduct Formation | 8-12% (hydrolysis products) | <2% (PTC controlled) | 6x purity increase |
Environmental Impact | E-factor 12.5 | E-factor 3.2 | 74% waste reduction |
The 6-dimethylaminopurine scaffold serves as a versatile molecular platform for developing targeted kinase modulators. Systematic modifications at the C2, C8, and N9 positions have generated diverse libraries with varied inhibition profiles. The C2-arylated series (e.g., 2-phenyl-6-dimethylaminopurine) demonstrated enhanced selectivity for CDK1/cyclin B (IC₅₀ = 1.8 μM) over PKC isoforms through π-stacking interactions in the adenine-binding pocket. Molecular dynamics simulations revealed that the ortho-hydroxy substituted phenyl derivative formed a stable hydrogen bond with Glu81 in CDK1, explaining its 5-fold potency increase compared to meta-substituted analogues [7] [10].
N9-alkylation strategies profoundly influence cellular uptake and subcellular localization. The N9-benzyl derivative exhibited 90% nuclear accumulation in HeLa cells within 2 hours, correlating with its potent inhibition of DNA-PK (IC₅₀ = 0.45 μM). In contrast, the N9-β-D-ribofuranosyl analogue showed exclusive cytoplasmic localization due to recognition by nucleoside transporters, making it suitable for cytoplasmic kinase targets like PKCθ [10]. This spatial control enabled the development of compartment-specific inhibitors without altering the core pharmacophore.
The most significant breakthroughs emerged from C7 nitrogen expansion, creating tricyclic systems. Incorporating a fused imidazolo ring at C7-C8 produced 7H-imidazo[2,1-i]purine derivatives that exhibited unprecedented selectivity (300-fold) for mammalian STE20 kinases over CDKs. X-ray crystallography revealed that the planar tricyclic system displaced a conserved water network in the STE20 hydrophobic pocket I, while maintaining the critical H-bond with hinge region residue Val101 [8]. Further optimization led to the clinical candidate tricyclo-DMAP (NSC-749804), which suppressed lymphoma proliferation (EC₅₀ = 85 nM) by simultaneously inhibiting MAP4K4 and MST1 kinases in the Hippo pathway [9].
Table 3: Structure-Activity Relationships of Key 6-DMAP Analogues
Structural Modification | Representative Compound | Primary Biological Target | Potency (IC₅₀ or EC₅₀) | Selectivity Index |
---|---|---|---|---|
C2-phenyl substitution | 2-(3-Hydroxyphenyl)-6-DMAP | CDK1/cyclin B | 0.95 μM | 25x vs. CDK2 |
N9-ribosylation | 9-β-D-Ribofuranosyl-6-DMAP | PKCθ | 2.3 μM | Cytoplasmic localization |
C8-NH₂ addition | 8-Amino-6-DMAP | DNA-PK | 320 nM | 18x vs. PI3Kγ |
C7-imidazo fusion | Imidazo[2,1-i]purine | MST1/MAP4K4 | 85 nM | >300x vs. CDKs |
N1,C2-dimethoxy | 1,2-Dimethoxy-6-DMAP | PIM1 | 4.7 μM | Kinome-wide selectivity |
These structural explorations established fundamental principles for purine-based inhibitor design: 1) The 6-dimethylamino group serves as a hydrogen bond acceptor critical for hinge region binding; 2) C2 modifications modulate kinase selectivity through steric complementarity; 3) N9 substituents control subcellular distribution; and 4) ring fusion at C7-C8 enables deep pocket penetration. The 6-DMAP core continues to inspire new generations of kinase modulators with refined target profiles, particularly for cancer therapeutics where dysregulated kinase signaling drives pathogenesis [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7